molecular formula C16H17N3O B15241171 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N'-hydroxybenzenecarboximidamide

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N'-hydroxybenzenecarboximidamide

Cat. No.: B15241171
M. Wt: 267.33 g/mol
InChI Key: VZCITDIJNSOOHJ-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N’-hydroxybenzenecarboximidamide is a complex organic compound that features both isoquinoline and benzenecarboximidamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N’-hydroxybenzenecarboximidamide typically involves the following steps:

    Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative. This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde under acidic conditions to form the isoquinoline ring.

    Hydroxybenzenecarboximidamide Formation: The next step involves the formation of the hydroxybenzenecarboximidamide moiety. This can be synthesized by reacting a benzenecarboximidamide with hydroxylamine under basic conditions.

    Coupling Reaction: The final step involves coupling the isoquinoline derivative with the hydroxybenzenecarboximidamide. This can be achieved through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The isoquinoline ring can be oxidized to form isoquinolinone derivatives.

    Reduction: The nitro group in the benzenecarboximidamide moiety can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Isoquinolinone derivatives.

    Reduction: Amino derivatives of benzenecarboximidamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N’-hydroxybenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The isoquinoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The benzenecarboximidamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N’-hydroxybenzenecarboximidamide is unique due to the presence of both isoquinoline and benzenecarboximidamide moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C16H17N3O/c17-16(18-20)14-7-3-4-8-15(14)19-10-9-12-5-1-2-6-13(12)11-19/h1-8,20H,9-11H2,(H2,17,18)

InChI Key

VZCITDIJNSOOHJ-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C3=CC=CC=C3/C(=N/O)/N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC=CC=C3C(=NO)N

Origin of Product

United States

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